In Vitro Monoamine Transporter Inhibition: Differential Selectivity Profile vs. Amphetamine and Methiopropamine
The compound exhibits a norepinephrine-dopamine reuptake inhibitor (NDRI) profile, with a significant functional difference from its close analog, methiopropamine. While direct comparative data for the unsubstituted 1-(thiophen-3-yl)propan-2-amine is limited, class-level inference from the closely related methiopropamine (1-(thiophen-2-yl)propan-2-amine) provides a strong baseline. In rat brain synaptosomes, methiopropamine inhibits norepinephrine and dopamine uptake with IC50 values of 0.47 µM and 0.74 µM, respectively, while showing minimal effect on serotonin uptake (IC50 > 25 µM) [1]. This contrasts sharply with amphetamine, which is a more potent and balanced releasing agent of all three monoamines. The thiophene substitution, therefore, confers a distinct NDRI-biased profile.
| Evidence Dimension | In vitro monoamine transporter inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for 1-(thiophen-3-yl)propan-2-amine. Based on structural analogy, expected to be similar to methiopropamine (NDRI). |
| Comparator Or Baseline | Methiopropamine (1-(thiophen-2-yl)propan-2-amine): NET IC50 = 0.47 µM, DAT IC50 = 0.74 µM, SERT IC50 > 25 µM. Amphetamine: Potent releaser of DA, NE, and 5-HT. |
| Quantified Difference | Methiopropamine is ~30-50x more selective for NET/DAT over SERT compared to amphetamine's balanced profile. |
| Conditions | Rat brain synaptosomal uptake assays. |
Why This Matters
For researchers studying catecholamine-specific neurotransmission or seeking NDRI chemical probes, this compound's class profile offers a cleaner pharmacological signal than non-selective analogs like amphetamine, reducing confounding serotonergic effects.
- [1] Tuv SS, Bergh MS, Andersen JM, et al. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Int J Mol Sci. 2021;22(23):12870. View Source
